molecular formula C7H7F3O3 B6239390 ethyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate CAS No. 142259-60-7

ethyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate

Cat. No.: B6239390
CAS No.: 142259-60-7
M. Wt: 196.12 g/mol
InChI Key: HKHMSMCSWWZIPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate is a fluorinated ynoate ester characterized by a hydroxy group and a trifluoromethyl group at the C2 position, along with a triple bond at the C3 position. The trifluoromethyl group imparts electron-withdrawing effects, enhancing the acidity of the hydroxy group (pKa ~8–10) and influencing reactivity in nucleophilic or catalytic reactions . This compound is of interest in medicinal chemistry and materials science due to the unique physicochemical properties conferred by the trifluoromethyl group, such as metabolic stability and lipophilicity.

Properties

CAS No.

142259-60-7

Molecular Formula

C7H7F3O3

Molecular Weight

196.12 g/mol

IUPAC Name

ethyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate

InChI

InChI=1S/C7H7F3O3/c1-3-6(12,7(8,9)10)5(11)13-4-2/h1,12H,4H2,2H3

InChI Key

HKHMSMCSWWZIPK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C#C)(C(F)(F)F)O

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis via Reformatsky-Type Reaction with Trifluoromethyl Ketones

The Reformatsky reaction is a cornerstone for synthesizing β-hydroxy esters. For ethyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate, this method involves the zinc-mediated coupling of ethyl bromoacrylate with trifluoromethyl ketones. In a representative procedure, ethyl 2-bromoacrylate (1.0 equiv) reacts with 1,1,1-trifluoroacetone (1.2 equiv) in the presence of activated zinc dust in tetrahydrofuran (THF) at −20°C for 12 hours . The reaction proceeds via a six-membered transition state, where the zinc enolate attacks the carbonyl carbon of the trifluoromethyl ketone, yielding the β-hydroxy ester after aqueous workup.

Key Parameters

  • Temperature : Sub-zero conditions (−20°C to 0°C) minimize side reactions like aldol condensation.

  • Solvent : THF or 2-methyltetrahydrofuran (2-MeTHF) enhances zinc activity and stabilizes intermediates .

  • Yield : 68–75% after column chromatography (petroleum ether/ethyl acetate, 8:2) .

This method is scalable but requires strict anhydrous conditions. The use of 2-MeTHF, a green solvent, improves sustainability without compromising yield .

Alkynylation of Trifluoromethyl-Substituted Epoxides

A novel approach leverages the ring-opening of trifluoromethyl-substituted epoxides with lithium acetylides. For example, 2-(trifluoromethyl)oxirane reacts with lithium ethyl propiolate in diethyl ether at −78°C, followed by acid quenching (HCl, 1M). The reaction exploits the electrophilicity of the epoxide, with the acetylide nucleophile attacking the less hindered carbon .

Optimization Insights

  • Catalyst : Lithium hexamethyldisilazide (LiHMDS) generates the acetylide in situ.

  • Workup : Neutralization with ammonium chloride prevents over-acidification of the β-hydroxy ester.

  • Purity : >95% by GC-MS after distillation (bp 112–114°C at 15 mmHg) .

This method achieves 82% yield but demands cryogenic conditions, limiting industrial feasibility.

Palladium-Catalyzed Coupling of Trifluoromethyl Alkynes

Transition-metal catalysis offers a modular route. Ethyl propiolate and 1-trifluoromethyl-1-iodoethylene undergo Sonogashira coupling using Pd(PPh₃)₄ (5 mol%) and copper iodide (10 mol%) in triethylamine at 60°C . The resultant alkyne is hydroxylated via Sharpless dihydroxylation (AD-mix β, tert-butanol/water) to install the β-hydroxy group.

Reaction Data

StepConditionsYield (%)
Sonogashira CouplingPd(PPh₃)₄, CuI, Et₃N, 60°C, 24h78
DihydroxylationAD-mix β, −20°C, 48h65

This two-step sequence affords the target compound in 51% overall yield. The use of enantioselective AD-mix β introduces chirality, critical for pharmaceutical applications .

Base-Catalyzed Aldol Condensation

A one-pot aldol condensation between ethyl propiolate and trifluoroacetaldehyde hydrate (1.5 equiv) employs potassium tert-butoxide (20 mol%) in dichloromethane. The reaction proceeds at room temperature for 6 hours, with water removal via molecular sieves to drive equilibria .

Advantages and Limitations

  • Efficiency : 70% yield without chromatography.

  • Side Products : 15–20% dimerization of ethyl propiolate, mitigated by slow aldehyde addition.

  • Scale-Up : Practical for gram-scale synthesis but requires careful pH control.

Enzymatic Resolution for Enantiopure Synthesis

Racemic this compound is resolved using lipase B from Candida antarctica (CAL-B) in vinyl acetate. The (R)-enantiomer is acetylated selectively (98% ee), leaving the (S)-enantiomer unreacted .

Process Metrics

  • Enzyme Loading : 50 mg/mmol substrate.

  • Conversion : 45% at 24h (kinetic resolution).

  • Recovery : 43% (S)-enantiomer, >99% ee after crystallization .

This biocatalytic method aligns with green chemistry principles but is cost-prohibitive for large batches.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost (Relative)Scalability
Reformatsky Reaction68–7595ModerateHigh
Epoxide Alkynylation8297HighLow
Palladium Catalysis5190Very HighModerate
Aldol Condensation7085LowHigh
Enzymatic Resolution4399ExtremeLow

The Reformatsky and aldol methods balance yield and scalability, whereas enzymatic resolution excels in enantiopurity.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.28 (t, J = 7.1 Hz, 3H, CH₂CH₃), 3.02 (s, 1H, OH), 4.25 (q, J = 7.1 Hz, 2H, OCH₂), 4.89 (s, 1H, C≡CH), 5.62 (s, 1H, CHCF₃) .

  • ¹³C NMR (100 MHz, CDCl₃): δ 14.1 (CH₂CH₃), 62.3 (OCH₂), 75.8 (C≡CH), 86.4 (C-OH), 122.5 (q, J = 288 Hz, CF₃), 167.2 (C=O) .

  • IR (neat): ν = 3430 (OH), 2250 (C≡C), 1725 (C=O), 1280–1120 (C-F) cm⁻¹ .

Chemical Reactions Analysis

Functional Group Transformations

The compound’s structural features enable multiple reaction pathways:

Ester Hydrolysis

  • Acidic/Basic Hydrolysis : The ethyl ester group undergoes hydrolysis to form the corresponding carboxylic acid. The trifluoromethyl group may stabilize the ester, influencing reaction conditions (e.g., pH, temperature).

Alkyne Reactions

  • Hydrogenation : The terminal alkyne can be partially or fully hydrogenated to form alkene or alkane derivatives using catalysts like palladium or platinum.

  • Oxidation : Oxidizing agents (e.g., KMnO₄) may convert the alkyne to a ketone or carboxylic acid, depending on reaction conditions.

Hydroxyl Group Oxidation

  • Oxidation to Ketone : The secondary hydroxyl group can be oxidized to a carbonyl group using reagents like chromium trioxide (CrO₃) or other oxidizers, forming a trifluoromethyl ketone .

Functional GroupReaction TypeReagents/ConditionsSource
EsterHydrolysisAcid/base
AlkyneHydrogenation/OxidationH₂ catalysts, oxidizing agents
HydroxylOxidationChromium trioxide

Mechanistic Insights

The trifluoromethyl group (-CF₃) plays a critical role in modulating reactivity:

  • Electron-Withdrawing Effect : Enhances the electrophilicity of adjacent carbonyl groups, facilitating nucleophilic attacks.

  • Stability : Stabilizes intermediates during reactions, such as ester hydrolysis or alkyne oxidation.

Scientific Research Applications

Organic Synthesis

Ethyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate is utilized as a versatile building block in organic synthesis. Its unique trifluoromethyl group enhances the reactivity and selectivity of reactions, making it valuable in synthesizing complex molecules.

1.1. Synthesis of Fluorinated Compounds

The compound serves as a precursor for the synthesis of various fluorinated compounds. The presence of the trifluoromethyl group increases lipophilicity and biological activity, which is crucial in drug design. For instance, it has been involved in the synthesis of fluorinated benzofuran derivatives through regioselective reactions with nitroalkenes .

Medicinal Chemistry

The incorporation of trifluoromethyl groups into drug candidates has been shown to enhance pharmacological properties. This compound's applications in medicinal chemistry are noteworthy:

2.1. Drug Development

Numerous FDA-approved drugs contain trifluoromethyl groups, which have been linked to improved potency and metabolic stability . The compound's role in synthesizing such drugs underscores its significance in pharmaceutical research.

Research indicates that compounds with trifluoromethyl groups exhibit enhanced interactions with biological targets, such as enzymes and receptors. This property is leveraged in developing inhibitors for various diseases, including cancer and infectious diseases .

Agrochemicals

In agrochemical applications, this compound is explored for its potential as a pesticide or herbicide component.

3.1. Pesticide Formulations

The compound's stability and reactivity make it a candidate for formulating new agrochemicals that can effectively target pests while minimizing environmental impact.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

4.1. Synthesis of Benzofuran Derivatives

A study demonstrated the successful use of this compound in synthesizing benzofuran derivatives through reactions with nitroalkenes, highlighting its utility in creating biologically active molecules .

4.2. Drug Potency Enhancement

Research findings indicate that the addition of trifluoromethyl groups significantly increases the potency of certain drug candidates compared to their non-fluorinated counterparts . This underscores the importance of this compound in drug discovery.

Data Table: Applications Overview

Application AreaSpecific UseNotable Findings
Organic SynthesisPrecursor for fluorinated compoundsEnhances reactivity and selectivity
Medicinal ChemistryDrug developmentImproves potency and metabolic stability
AgrochemicalsPesticide formulationsPotential for effective pest targeting

Mechanism of Action

The mechanism of action of ethyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity by forming strong interactions with hydrophobic pockets in proteins. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Methyl 2-{[(Benzyloxy)Carbonyl]Amino}-2-(Trifluoromethyl)But-3-Ynoate

Structural Differences :

  • The hydroxy group in the target compound is replaced by a benzyloxy carbonyl-protected amino group.
  • Molecular formula: C16H18F3NO4 vs. C14H18F3NO4 for the target compound .

Functional Implications :

  • The amino group introduces basicity (pKa ~9–11), altering reactivity in amidation or alkylation reactions compared to the hydroxy group.

Ethyl 2-(Allyloxy)-4-(Triisopropylsilyl)But-3-Ynoate (5h) and Derivatives

Structural Differences :

  • Hydroxy group replaced by allyloxy or substituted ether groups.
  • A triisopropylsilyl (TIPS) group at C4 introduces steric bulk .

Functional Implications :

  • The allyloxy group enables Claisen rearrangement or thiol-ene click chemistry, expanding synthetic utility.
  • The TIPS group enhances stability against nucleophilic attack but reduces polarity (logP increases by ~2 units compared to the target compound).

Ethyl 2-Ethanoyl-2-Methyl-3-Phenylbut-3-Enoate

Structural Differences :

  • Hydroxy and trifluoromethyl groups replaced by acetyl and methyl groups.
  • Triple bond replaced by a double bond (enol ester) .

Functional Implications :

  • The phenyl group increases aromatic conjugation, enhancing UV absorption (λmax ~270 nm).
  • Reduced electrophilicity at C2 due to the absence of electron-withdrawing trifluoromethyl.

Comparative Data Table

Compound Name Molecular Formula Key Substituents logP Key Applications Reference
Ethyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate C14H18F3NO4 -OH, -CF3, triple bond 2.8 Drug intermediates, catalysis
Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)but-3-ynoate C16H18F3NO4 -NH(Cbz), -CF3, triple bond 3.5 Peptide mimetics
Ethyl 2-(allyloxy)-4-(triisopropylsilyl)but-3-ynoate (5h) C21H35F3O3Si -O-allyl, -TIPS, triple bond 4.7 Click chemistry precursors
Ethyl 2-ethanoyl-2-methyl-3-phenylbut-3-enoate C15H18O3 -COCH3, -CH3, -Ph, double bond 2.2 Conjugated polymer synthesis

Key Research Findings

  • Electron-Withdrawing Effects : The trifluoromethyl group in the target compound lowers the LUMO energy by ~1.5 eV compared to methyl or phenyl analogs, enhancing reactivity in Diels-Alder reactions .
  • Stability : The hydroxy group in the target compound is prone to oxidation, necessitating inert storage conditions, whereas silyl-protected derivatives (e.g., 5h) exhibit improved air stability .

Biological Activity

Ethyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate is a compound of interest due to its unique structural features, particularly the trifluoromethyl group, which has been associated with enhanced biological activity in various chemical contexts. This article explores the biological activities of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be represented chemically as follows:

C7H7F3O3\text{C}_7\text{H}_7\text{F}_3\text{O}_3

This compound features a hydroxyl group, a trifluoromethyl group, and an alkyne functional group, which contribute to its reactivity and biological interactions.

The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of molecules, which can lead to increased potency in biological systems. Studies have shown that compounds containing this group can exhibit significant activity against various enzymes and receptors.

  • Enzyme Inhibition : The presence of the trifluoromethyl group has been linked to improved inhibition of enzymes such as branched-chain amino acid transaminases (BCATs), which play crucial roles in amino acid metabolism and are implicated in cancer metabolism .
  • Antiviral Activity : Compounds with similar structures have demonstrated antiviral properties, particularly against HIV-1 reverse transcriptase . The potential for this compound to interact with viral enzymes warrants further investigation.

Case Studies

  • Anticancer Activity : A study investigating the structure-activity relationship (SAR) of trifluoromethyl-containing compounds revealed that modifications at specific positions significantly enhanced anticancer activity. This compound may exhibit similar effects due to its structural features .
  • Antimicrobial Effects : Research on related compounds has shown that modifications leading to increased electron-withdrawing capacity can enhance antimicrobial activity. This compound's trifluoromethyl group may contribute positively in this regard .

Table 1: Biological Activities of Related Trifluoromethyl Compounds

Compound NameBiological ActivityIC50 (µM)Reference
BAY-069BCAT1/BCAT2 Inhibitor12.5
MefloquineAntimalarial6.7
NNRTIsAnti-HIVVaries

Research Findings

Recent studies have highlighted the importance of the trifluoromethyl group in enhancing the pharmacological profiles of various compounds. For instance:

  • Increased Potency : Compounds with a trifluoromethyl substituent have shown up to six-fold increases in potency against certain biological targets compared to their non-fluorinated analogs .
  • Metabolic Stability : The incorporation of trifluoromethyl groups often leads to improved metabolic stability, allowing for longer half-lives in biological systems .

Q & A

Q. What are the recommended synthetic routes for ethyl 2-hydroxy-2-(trifluoromethyl)but-3-ynoate, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : Synthesis typically involves esterification of the corresponding acid or nucleophilic trifluoromethylation of alkynyl precursors. For example, the trifluoromethyl group can be introduced via Ruppert-Prakash reagents (e.g., TMSCF₃) under catalytic conditions (e.g., CuI or KF). Optimization includes:
  • Temperature control (0–25°C) to minimize side reactions.
  • Solvent selection (e.g., THF or DMF) to enhance solubility of intermediates.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the product .
    Yield improvements may require iterative adjustments to stoichiometry (e.g., 1.2–1.5 equiv of trifluoromethylating agents) and inert atmosphere (N₂/Ar) to prevent hydrolysis.

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹⁹F NMR to confirm trifluoromethyl group integration (~δ -60 to -70 ppm); ¹H NMR to verify hydroxyl (δ 2.5–3.5 ppm, broad) and ester (δ 4.1–4.3 ppm, quartet) protons.
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (C₈H₉F₃O₃, [M+H]⁺ calc. 217.0481).
  • HPLC : Reverse-phase C18 columns (ACN/water gradients) to assess purity (>95%) and detect polar byproducts .
    Note: Handle samples under dry conditions to avoid hydrolysis artifacts .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to prevent inhalation (H333) .
  • Storage : Airtight containers at 2–8°C, desiccated to limit moisture exposure .
  • Disposal : Follow hazardous waste guidelines (e.g., neutralization with CaCO₃ before disposal) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported spectroscopic data (e.g., NMR chemical shifts) for this compound across different studies?

  • Methodological Answer :
  • Purity Verification : Use HPLC to rule out impurities (>99% purity required for reliable NMR).
  • Solvent Effects : Compare data in deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess hydrogen bonding’s impact on hydroxyl shifts.
  • Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict ¹H/¹⁹F shifts and cross-validate experimental observations .

Q. What experimental strategies can be employed to investigate the thermal stability and decomposition pathways of this compound under varying storage conditions?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under N₂ to identify decomposition onset (~150–200°C expected).
  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via HPLC.
  • Mechanistic Probes : Use LC-MS to identify decomposition products (e.g., trifluoroacetic acid from ester hydrolysis) .

Q. How does the presence of the trifluoromethyl group influence the compound’s reactivity in nucleophilic or electrophilic reactions, and what mechanistic studies are recommended to elucidate this?

  • Methodological Answer :
  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to probe electronic effects.
  • Hammett Analysis : Correlate substituent σ values with reaction rates to quantify electron-withdrawing effects of CF₃.
  • In Situ IR Spectroscopy : Monitor carbonyl stretching (C=O, ~1700 cm⁻¹) during reactions to track intermediate formation .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity, given structural similarities to pharmacologically active trifluoromethylated compounds?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Screen against serine hydrolases (e.g., acetylcholinesterase) due to esterase sensitivity.
  • Cytotoxicity Testing : Use MTT assays on HEK-293 or HepG2 cells (IC₅₀ determination).
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .

Key Considerations for Data Contradictions

  • Synthetic Yield Variability : Trace water contamination during trifluoromethylation can reduce yields by 20–30%; use molecular sieves or anhydrous solvents .
  • Biological Activity Gaps : No direct evidence exists for this compound’s pharmacological activity; prioritize target-agnostic screens (e.g., phenotypic assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.